4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core with a butoxy group and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
Mode of Action
This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in the modulation of the receptor’s activity, which can lead to changes in the signaling pathways associated with this receptor .
Biochemical Pathways
The compound’s interaction with the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones . The downstream effects of this interaction can therefore have significant impacts on these functions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the Dopamine D2 receptor’s activity . This can lead to changes in the receptor’s signaling pathways, potentially resulting in therapeutic effects for disorders associated with this receptor .
Biochemical Analysis
Biochemical Properties
It is known that certain compounds with similar structures are selective inhibitors of the Dopamine D2 receptor . This suggests that 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Given its potential role as a Dopamine D2 receptor antagonist, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to known Dopamine D2 receptor antagonists, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through a condensation reaction between an ortho-substituted benzylamine and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the dibenzo-oxazepine intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Pharmacology: Studies focus on its interaction with biological targets, such as neurotransmitter receptors or ion channels, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a precursor for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar dibenzo-oxazepine core but differs in the presence of a thiazepine ring instead of an oxazepine ring.
Quetiapine: A well-known antipsychotic drug that also contains a dibenzo-oxazepine core, but with different substituents and pharmacological properties.
Uniqueness
4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-butoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-14-29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(15-17)24(28)26-20-6-4-5-7-22(20)30-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXRGKLMCZCUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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